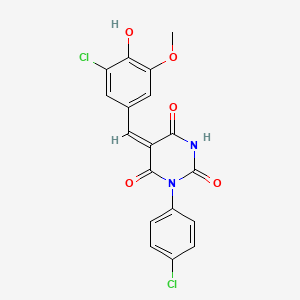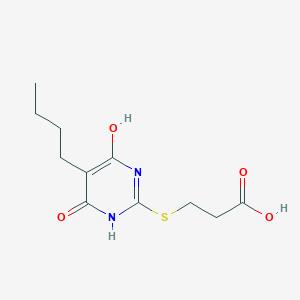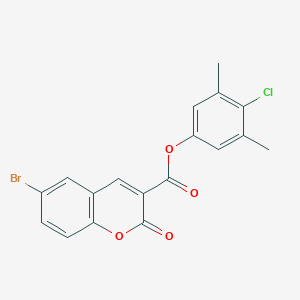![molecular formula C9H18NO4P B15041098 3-[Hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid](/img/structure/B15041098.png)
3-[Hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID is a complex organic compound that features a piperidine ring, a phosphoryl group, and a hydroxypropanoic acid moiety
Preparation Methods
The synthesis of 3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with a phosphorylating agent, followed by the introduction of a hydroxypropanoic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl group can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, altering their activity. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological pathways. The hydroxypropanoic acid moiety can interact with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID can be compared with similar compounds such as:
3-Hydroxyphenylphosphinyl-propanoic acid: Similar in structure but with a phenyl group instead of a piperidine ring.
2-Carboxyethyl(phenyl)phosphinic acid: Contains a carboxyethyl group and a phenyl ring, differing in the functional groups attached to the phosphorus atom.
Piperidine derivatives: Compounds containing the piperidine ring but with different substituents, leading to varied biological and chemical properties
Properties
Molecular Formula |
C9H18NO4P |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
3-[hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C9H18NO4P/c11-9(12)4-7-15(13,14)8-10-5-2-1-3-6-10/h1-8H2,(H,11,12)(H,13,14) |
InChI Key |
YSMXKACOTLCUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CP(=O)(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidine-1-carboxylate](/img/structure/B15041023.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15041026.png)
![3-Methylbutyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B15041029.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15041037.png)

![(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15041042.png)
![(5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15041059.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B15041074.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B15041080.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15041088.png)

![(5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B15041111.png)

![(2E)-N-(3-chlorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041119.png)
